molecular formula C11H11N3O3S B2950896 N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903308-33-8

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2950896
CAS No.: 903308-33-8
M. Wt: 265.29
InChI Key: XKMNXKWGDHNRFT-UHFFFAOYSA-N
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Description

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule belonging to the thiazolo[3,2-a]pyrimidine class, a scaffold recognized for its versatile biological activity and significance in medicinal chemistry research. This specific carboxamide derivative is primarily investigated for its potential as a potent and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), particularly DYRK1A. DYRK1A is a protein kinase implicated in critical cellular processes, including cell cycle control, neuronal development, and synaptic function. Its dysregulation is a subject of intense study in the context of several human diseases. Researchers utilize this compound as a pharmacological tool to probe the complex signaling networks governed by DYRK family kinases , with applications spanning neurodegenerative disease research, such as Alzheimer's and Down syndrome, where DYRK1A activity is thought to play a key role. The mechanism of action involves the competitive binding of this molecule to the ATP-binding pocket of the DYRK1A kinase domain, thereby suppressing its catalytic activity and allowing for the dissection of downstream phosphorylation events. Furthermore, the thiazolopyrimidine core structure is associated with additional bioactivities, making this compound a candidate for exploratory research in oncology for targeting kinases involved in cell proliferation and in metabolic disorders. Its value to the scientific community lies in its utility for validating DYRK1A as a therapeutic target and for elucidating novel aspects of kinase signaling pathways in both physiological and pathological states.

Properties

IUPAC Name

7-hydroxy-3-methyl-5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-3-4-12-8(15)7-9(16)13-11-14(10(7)17)6(2)5-18-11/h3,5,16H,1,4H2,2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMNXKWGDHNRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. Its molecular formula is C11H11N3O3SC_{11}H_{11}N_{3}O_{3}S with a molecular weight of 265.29 g/mol, and it is characterized by a unique structure that contributes to its pharmacological properties .

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds related to this class have shown high cytotoxicity against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. A study highlighted that certain derivatives demonstrated cytotoxicity levels significantly higher than the reference drug Sorafenib, suggesting potential for development as anticancer agents .

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidines have also been investigated for their antimicrobial activity. Specific derivatives have shown effectiveness against bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents. The mechanism of action often involves inhibition of key metabolic pathways in microorganisms .

Antileishmanial Effects

The compound has demonstrated promising antileishmanial effects in vitro against Leishmania species. This activity is particularly relevant given the global health burden posed by leishmaniasis. The efficacy against promastigote forms of the parasite showcases its potential as a therapeutic agent in treating this disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Substituents at different positions on the thiazolo-pyrimidine core can enhance or diminish its biological efficacy. For example, modifications at the 7-hydroxy position have been linked to increased antitumor activity .

Case Studies

  • Cytotoxicity Assessment : A systematic evaluation of several thiazolo[3,2-a]pyrimidine derivatives revealed that those with specific substituents exhibited enhanced cytotoxic effects against cancer cell lines while maintaining lower toxicity towards normal cells .
  • Antimicrobial Testing : In vitro tests conducted on various bacterial strains showed that certain derivatives of thiazolo[3,2-a]pyrimidines possess significant antimicrobial properties, making them candidates for further development as antibiotics .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Target Cells/Organisms Reference
AntitumorHigh cytotoxicityM-HeLa, MCF-7
AntimicrobialEffective against bacteria and fungiVarious bacterial strains
AntileishmanialSignificant activity against promastigotesLeishmania species

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The thiazolo[3,2-a]pyrimidine scaffold is conserved across analogs, but substituent variations at key positions modulate properties:

Position Target Compound Analogous Compounds (Examples)
2 Unsubstituted 2-(2,4,6-trimethoxybenzylidene) in ethyl 7-methyl-3-oxo-5-phenyl derivatives
5 Unsubstituted (H) 5-(4-methoxyphenyl) or 5-(4-bromophenyl) in carboxylate derivatives
6 N-allyl carboxamide N-butyl carboxamide (CAS: 898457-61-9) or N-(3-methoxyphenethyl) carboxamide
7 7-hydroxy 7-methyl in ethyl carboxylate derivatives
Key Observations:
  • N-Substituents : The N-allyl group in the target compound may enhance solubility compared to bulkier N-butyl or aromatic substituents .
  • Hydrogen Bonding : The 7-hydroxy and 5-oxo groups enable intermolecular interactions, similar to carboxylate derivatives forming C–H···O bonds in crystals .

Physicochemical Properties

Property Target Compound N-butyl Analog 5-(4-Methoxyphenyl) Analog
Molecular Formula C₁₁H₁₂N₃O₃S C₁₁H₁₃N₃O₃S C₂₂H₂₀N₃O₃S
Molecular Weight 266.30 g/mol 267.31 g/mol 422.48 g/mol
Hydrogen Bond Donors 2 (7-OH, 5-O) 1 (5-O) 1 (5-O)

Q & A

Basic: What synthetic methodologies are commonly used to prepare thiazolo[3,2-a]pyrimidine derivatives, such as N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

Answer:
Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A representative method involves refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with α-halo carbonyl compounds (e.g., chloroacetic acid) and substituted aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride. Sodium acetate is often added as a catalyst. The reaction mixture is concentrated, and the product is recrystallized from ethyl acetate/ethanol to yield crystalline derivatives . Modifications to the substituents (e.g., allyl groups) can be achieved by altering the aldehyde or thiouracil precursors .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing thiazolo[3,2-a]pyrimidine derivatives?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, angles, and supramolecular interactions. For example, SCXRD revealed a flattened boat conformation in the pyrimidine ring of a trimethoxybenzylidene derivative, with a puckering amplitude of 0.224 Å .
  • Nuclear Magnetic Resonance (NMR): Confirms proton environments and substituent positions.
  • Infrared (IR) Spectroscopy: Identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .
    Refinement of crystallographic data is performed using SHELX programs (e.g., SHELXL for structure solution and SHELXS for refinement), which account for anisotropic displacement parameters and hydrogen bonding networks .

Advanced: How are conformational discrepancies in the thiazolo[3,2-a]pyrimidine ring system resolved during crystallographic analysis?

Answer:
Conformational ambiguities, such as puckering deviations, are addressed using Cremer-Pople parameters to quantify ring puckering. For instance, the pyrimidine ring in a related compound exhibited a flattened boat conformation, with the C5 atom deviating by 0.224 Å from the mean plane of N2/C9/N1/C6/C7. Researchers validate these findings by comparing experimental torsion angles with density functional theory (DFT)-optimized geometries and analyzing residual density maps for outliers .

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